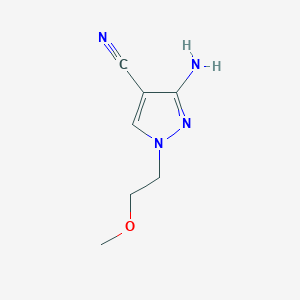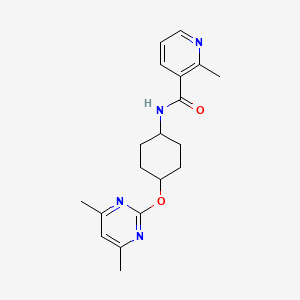
1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-methoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-methoxyethyl)-” is a chemical compound with the CAS Number: 959432-03-2 . It has a molecular weight of 166.18 . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a simple route to 3-oxoalkanonitrile, a precursor of the title compounds, involves the reaction of enaminones with hydroxylamine hydrochloride in ethanol to yield aldoximes. These aldoximes are then readily converted into the desired compound in a basic medium .Molecular Structure Analysis
The molecular structure of “1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-methoxyethyl)-” can be represented by the InChI code: 1S/C7H10N4O/c1-12-3-2-11-5-6(4-8)7(9)10-11/h5H,2-3H2,1H3,(H2,9,10) .Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-methoxyethyl)-” include a molecular weight of 166.18 and a molecular formula of C7H10N4O . It appears as a powder and is typically stored at room temperature .Applications De Recherche Scientifique
Synthesis of Multicomponent Pyrazole-4-carbonitrile Derivatives
This compound is used in the synthesis of pyrazole and its derivatives through a multicomponent reaction using SPVA as a heterogeneous acid catalyst . The synthesized SPVA catalyst was then tested for its activity toward a multicomponent reaction of aromatic aldehyde, malononitrile, and phenyl hydrazine .
Use in Heterocyclic Chemistry
Heterocyclic compounds hold an important place in medicinal chemistry that show potent biological activity . Pyrazole-4-carbonitrile derivatives can take part in different types of cross-coupling reactions .
Use in Polymer and Supra-molecular Chemistry
Some heterocycles, including pyrazole-4-carbonitrile derivatives, are used in polymer and supra-molecular chemistry .
Use in Cosmetic and Food Industry
Pyrazole-4-carbonitrile derivatives are also used in the cosmetic industry and food industry .
Synthesis of Pyrazole-4-carbonitrile-based Heterocycles
A novel class of pyrazole-4-carbonitrile-based heterocycles can be synthesized starting from 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile .
Use in Antioxidant and Antimicrobial Evaluation
The compound “5-(4-methoxyphenyl)-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazole-4-carbonitrile” is used in the evaluation of antioxidant and antimicrobial properties .
One-pot Synthesis of Pyrazole-4-carbonitrile
One-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride forms the corresponding oxime using formic acid as a medium . Further dehydration of oxime using a catalytic amount of orthophosphoric acid affords novel pyrazole-4-carbonitrile .
Use in Biological Applications
Functionalized pyrazole derivatives are known to exhibit antioxidant, antiandrogen, anesthetic, antidiabetic, antifungal, and antiinflammatory activities . Additionally, some pyrazole derivatives show potential anticancer and antibacterial activities .
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-1-(2-methoxyethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-12-3-2-11-5-6(4-8)7(9)10-11/h5H,2-3H2,1H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHMRTYUGKBBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C(=N1)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one](/img/structure/B2668238.png)
![N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2668239.png)

![N-(4-acetylphenyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2668241.png)

![methyl 3-cyano-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2668243.png)
![4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B2668244.png)

![4,9-Diazatricyclo[5.3.0.02,6]decane;dihydrochloride](/img/structure/B2668246.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2668248.png)

![2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one](/img/structure/B2668257.png)